Methyl 2-(2-methoxybenzylamino)acetate
Description
Methyl 2-(2-methoxybenzylamino)acetate is a synthetic organic compound featuring a 2-methoxybenzylamino group attached to an acetate ester backbone. Its structure combines aromatic, amino, and ester functionalities, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-[(2-methoxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C11H15NO3/c1-14-10-6-4-3-5-9(10)7-12-8-11(13)15-2/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
LIFGSPKYNPGXLZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCC(=O)OC |
Canonical SMILES |
COC1=CC=CC=C1CNCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
CP-99,994
- Structure: (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine .
- Key Differences: Contains a piperidine ring instead of an acetate ester. The 2-methoxybenzylamino group is retained but integrated into a chiral piperidine scaffold.
- Pharmacological Properties :
- Applications : Tool compound for studying substance P and a therapeutic candidate for inflammatory diseases .
RH-34
- Structure: 3-[2-(2-Methoxybenzylamino)ethyl]-1H-chinazolin-2,4-dion .
- Key Differences: Incorporates a quinazoline-dione core instead of an ester. The 2-methoxybenzylaminoethyl side chain may alter solubility and target interactions.
Methyl 2-(Benzylamino)Acetate Hydrochloride
- Structure: Benzylamino group without methoxy substitution .
- Key Differences: Lacks the 2-methoxy group, reducing electron-donating effects and lipophilicity. Molecular weight: 215.68 g/mol vs. ~225 g/mol (estimated for Methyl 2-(2-methoxybenzylamino)acetate).
- Applications : Research chemical with unspecified biological activity .
Ethyl 2-Methoxybenzoate
Methyl 4-Acetamido-2-Hydroxybenzoate
Methyl 2-Hydroxyacetate
- Structure : Simple hydroxyacetate ester .
- Key Differences: No aromatic or amino groups. Molecular weight: 90.08 g/mol.
- Safety Profile : Requires precautions for inhalation and skin contact .
Discussion of Structural and Functional Implications
- Methoxy Group: Enhances lipophilicity and receptor binding in CP-99,994 compared to non-methoxy analogs .
- Amino vs. Ester Linkage: Amino groups (e.g., in CP-99,994) facilitate receptor interactions, while ester groups (e.g., Ethyl 2-methoxybenzoate) prioritize metabolic stability or industrial utility .
- Chirality : CP-99,994’s (2S,3S) configuration is critical for NK-1 affinity, suggesting stereochemistry’s role in the target compound’s activity .
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